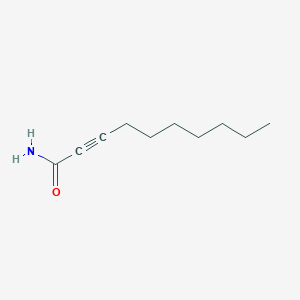
Dec-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dec-2-ynamide is a chemical compound characterized by a carbon-carbon triple bond directly connected to a nitrogen atom bearing an electron-withdrawing group. This unique structure makes it a valuable reagent in organic synthesis, enabling the development of various chemical transformations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dec-2-ynamide can be synthesized through several methods. One common approach involves the reaction of β-iodo-enamides with sodium methoxide and ICl in methanol . Another method includes the acid-catalyzed [2 + 2 + 2] cycloaddition of two cyanamides and one ynamide, using triflic acid as a catalyst .
Industrial Production Methods: For industrial-scale production, a scalable one-step synthetic method from inexpensive starting materials has been developed. This method ensures cost-effectiveness and convenience, making this compound readily available for various applications .
Analyse Des Réactions Chimiques
Types of Reactions: Dec-2-ynamide undergoes a variety of reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group with another.
Common Reagents and Conditions:
Brønsted Acid-Mediated Reactions: These include cycloaddition, cyclization, and intramolecular alkoxylation-initiated rearrangement.
Transition Metal-Catalyzed Reactions: These reactions often involve catalysts like palladium or copper.
Major Products: The reactions of this compound can lead to the formation of various N-heterocyclic compounds, valuable in medicinal chemistry and material science .
Applications De Recherche Scientifique
Dec-2-ynamide has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of multifunctional compounds and challenging architectures.
Biology: Plays a role in the development of bioactive molecules and pharmaceuticals.
Industry: Employed in the production of advanced materials and fine chemicals.
Mécanisme D'action
The mechanism of action of Dec-2-ynamide involves its highly polarized triple bond, which enables unique chemical transformations. For instance, in amide bond formation, the ynamide undergoes hydrocarboxylation followed by aminolysis, facilitated by secondary interactions that stabilize the transition state . This mechanism is crucial for its effectiveness in various synthetic applications.
Comparaison Avec Des Composés Similaires
But-2-ynamide: Slightly less reactive but more stable compared to Dec-2-ynamide.
Propiolamides: More reactive than but-2-ynamides but less stable.
Uniqueness: this compound stands out due to its balanced reactivity and stability, making it a versatile reagent in organic synthesis. Its ability to undergo diverse reactions and form complex structures highlights its uniqueness in comparison to similar compounds .
Propriétés
Numéro CAS |
920287-03-2 |
|---|---|
Formule moléculaire |
C10H17NO |
Poids moléculaire |
167.25 g/mol |
Nom IUPAC |
dec-2-ynamide |
InChI |
InChI=1S/C10H17NO/c1-2-3-4-5-6-7-8-9-10(11)12/h2-7H2,1H3,(H2,11,12) |
Clé InChI |
PBKWDTFBPABONP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC#CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2,3'-Bithiophen]-5'-ylmethanamine](/img/structure/B12634103.png)
-isoquinolinyl)-](/img/structure/B12634112.png)

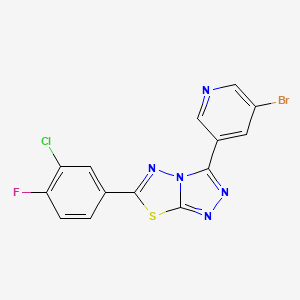
![(1S,3R,3aR,6aS)-5-(3-chloro-4-fluorophenyl)-1-(1H-indol-3-ylmethyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12634135.png)
![1,3-Diphenyl-3-[2-(phenylselanyl)anilino]prop-2-en-1-one](/img/structure/B12634149.png)
![3-(3-bromo-4-methoxyphenyl)-5-(2,4-dimethylphenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634155.png)
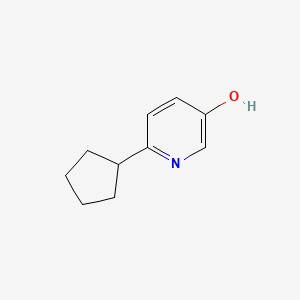
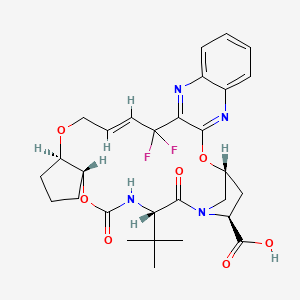
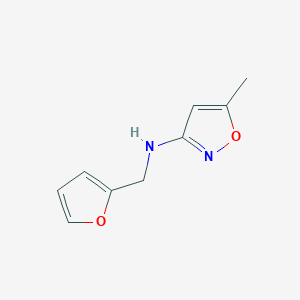
![1H-Indazole-3-carboxylic acid, 1-[(2,3-dichlorophenyl)methyl]-](/img/structure/B12634198.png)
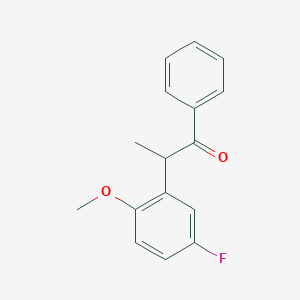
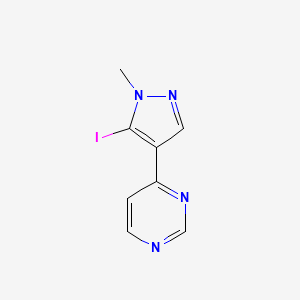
![3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634211.png)
